molecular formula C8H8BrNO3 B14002876 2-Bromo-5-ethoxyisonicotinic acid

2-Bromo-5-ethoxyisonicotinic acid

Katalognummer: B14002876
Molekulargewicht: 246.06 g/mol
InChI-Schlüssel: DWSHHWMRTVLJFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-ethoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a bromine atom at the second position and an ethoxy group at the fifth position on the isonicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxyisonicotinic acid typically involves the bromination of 5-ethoxyisonicotinic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and reactors ensures consistent production quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-ethoxyisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted isonicotinic acid derivatives.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

    Reduction Reactions: Products include alcohols and amines.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-ethoxyisonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial enzymes, thereby preventing the synthesis of essential biomolecules. The bromine atom enhances the compound’s ability to form stable complexes with target enzymes, leading to effective inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-ethoxyisonicotinic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical reactivity and biological activity. The ethoxy group enhances its solubility in organic solvents, while the bromine atom increases its electrophilicity, making it a versatile intermediate in various chemical syntheses.

Eigenschaften

Molekularformel

C8H8BrNO3

Molekulargewicht

246.06 g/mol

IUPAC-Name

2-bromo-5-ethoxypyridine-4-carboxylic acid

InChI

InChI=1S/C8H8BrNO3/c1-2-13-6-4-10-7(9)3-5(6)8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI-Schlüssel

DWSHHWMRTVLJFD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CN=C(C=C1C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.